5-Methoxy-4-methylpyridin-2-amine CAS number and synonyms
5-Methoxy-4-methylpyridin-2-amine CAS number and synonyms
This technical guide provides an in-depth analysis of 5-Methoxy-4-methylpyridin-2-amine , a specific heterocyclic building block increasingly relevant in medicinal chemistry, particularly for the synthesis of kinase inhibitors and proton pump inhibitor (PPI) analogs.
CAS Number: 1800035-89-5 (Primary Reference) Synonyms: 2-Amino-5-methoxy-4-methylpyridine; 4-Methyl-5-methoxypyridin-2-amine.
Executive Summary
5-Methoxy-4-methylpyridin-2-amine is a trisubstituted pyridine derivative characterized by an electron-rich core. Unlike its more common isomers used in first-generation PPIs (e.g., Omeprazole intermediates), this specific isomer offers a unique substitution pattern (2-amino, 4-methyl, 5-methoxy) that modulates the pKa of the pyridine nitrogen and alters the lipophilicity profile. It serves as a critical scaffold for next-generation pharmaceuticals, offering potential in designing type II kinase inhibitors and acid-stable gastrointestinal therapeutics.
Chemical Identity & Physiochemical Profile[1][2]
This compound belongs to the aminopyridine class, distinguished by the presence of both an electron-donating methoxy group and a methyl group, which collectively increase the electron density of the ring system compared to the unsubstituted pyridine.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 1800035-89-5 |
| IUPAC Name | 5-Methoxy-4-methylpyridin-2-amine |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | Cc1c(OC)cnc(N)c1 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~6.8 - 7.2 (Pyridine N), ~22 (Amino group) |
| LogP (Predicted) | 0.85 ± 0.2 |
| H-Bond Donors | 1 (Amino group) |
| H-Bond Acceptors | 3 (Pyridine N, Methoxy O, Amino N) |
Synthetic Routes & Process Chemistry
The synthesis of 5-Methoxy-4-methylpyridin-2-amine requires precise regiochemical control to ensure the substituents are placed at the 4 and 5 positions relative to the 2-amino group. The most robust route avoids direct nitration (which can be explosive and unselective) and instead utilizes palladium-catalyzed coupling or nucleophilic aromatic substitution on a halogenated precursor.
Recommended Synthetic Pathway: The Bromination-Methoxylation Route
This protocol ensures high regioselectivity by leveraging the steric difference between the C-3 and C-5 positions of the starting material, 2-amino-4-methylpyridine.
Step 1: Regioselective Bromination The starting material, 2-amino-4-methylpyridine, is brominated. The amino group activates the ring. The C-3 position is sterically hindered by the C-2 amino and C-4 methyl groups, directing the electrophile (Br⁺) predominantly to the C-5 position.
Step 2: Protection (Optional but Recommended) Acetylation of the amine prevents catalyst poisoning during the subsequent metal-catalyzed step.
Step 3: Palladium-Catalyzed Methoxylation (Buchwald-Type) A cross-coupling reaction replaces the C-5 bromide with a methoxy group. This is superior to classical nucleophilic substitution (SnAr) because the electron-rich ring deactivates the halide towards direct nucleophilic attack.
Step 4: Deprotection Standard hydrolysis restores the free amine.
Synthesis Workflow Diagram
Figure 1: Strategic synthesis pathway via bromination and Pd-catalyzed C-O coupling.
Experimental Protocol (Validation Ready)
Note: All steps must be performed in a fume hood.
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Bromination: Dissolve 2-amino-4-methylpyridine (10.8 g, 100 mmol) in acetonitrile (150 mL). Cool to 0°C. Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes. Stir at room temperature for 2 hours. Concentrate and recrystallize from ethanol to obtain 2-amino-5-bromo-4-methylpyridine .
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Methoxylation: In a glovebox or under Argon, combine the bromo-intermediate (1 eq), Cs₂CO₃ (2 eq), Pd(OAc)₂ (5 mol%), and a phosphine ligand (e.g., tBuBrettPhos, 10 mol%) in dry Methanol/Toluene (1:4). Heat to 80°C for 12 hours.
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Workup: Filter through Celite, concentrate, and purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).
Medicinal Chemistry Applications
The 5-methoxy-4-methylpyridin-2-amine scaffold is a bioisostere of other aminopyridines used in drug discovery. Its specific utility lies in two main areas:
Proton Pump Inhibitors (PPIs) & P-CABs
While traditional PPIs (like Omeprazole) use a 4-methoxy-3,5-dimethylpyridine core, the 5-methoxy-4-methyl arrangement alters the pKa of the pyridine nitrogen.
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Mechanism: The pyridine nitrogen acts as the nucleophile that attacks the benzimidazole (or equivalent) moiety under acidic conditions to form the active sulfenamide species.
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Impact: Modifying the electron density at the nitrogen (via the 5-methoxy group) allows fine-tuning of the acid activation rate, potentially creating "pH-selective" prodrugs that are stable at neutral pH but rapidly activate in the parietal cells.
Kinase Inhibition (Type I/II)
Aminopyridines are privileged scaffolds in kinase inhibitors (e.g., Crizotinib, Palbociclib).
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Binding Mode: The 2-amino group and the pyridine nitrogen often form a donor-acceptor hydrogen bond pair with the hinge region of the kinase ATP-binding pocket.
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Role of 5-Methoxy: The methoxy group at position 5 projects into the solvent-exposed area or a hydrophobic sub-pocket (depending on kinase conformation), improving selectivity and solubility compared to a simple methyl or hydrogen substituent.
Biological Mechanism Diagram
Figure 2: Dual pharmacological utility in acid secretion control and kinase modulation.
Analytical Characterization
To validate the identity of synthesized 5-Methoxy-4-methylpyridin-2-amine, the following analytical signatures are expected:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~7.6 ppm (s, 1H, C6-H): The proton adjacent to the nitrogen is most deshielded.
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δ ~6.4 ppm (s, 1H, C3-H): The proton between the amino and methyl groups.
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δ ~5.8 ppm (s, 2H, NH₂): Broad singlet, exchangeable with D₂O.
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δ ~3.7 ppm (s, 3H, OCH₃): Methoxy singlet.
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δ ~2.1 ppm (s, 3H, CH₃): Methyl singlet.
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LC-MS:
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ESI+ Mode: [M+H]⁺ peak at m/z 139.1.
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IR Spectroscopy:
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~3300-3400 cm⁻¹ (N-H stretch, primary amine).
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~1250 cm⁻¹ (C-O stretch, aryl ether).
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Handling & Stability (Safety Data)
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Hazard Classification: Irritant (Skin/Eye). Harmful if swallowed.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize slowly upon exposure to air and light, turning dark brown.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
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Spill Response: Contain with sand/vermiculite. Do not flush into surface water; pyridines are toxic to aquatic life.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted aminopyridines. Retrieved from [Link]
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Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1] Retrieved from [Link]
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Cheng, J., & Liu, C. (2016).[2] Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[2] Asian Journal of Chemistry, 28, 1403-1404.[2] (Methodology reference for pyridine manipulation). Retrieved from [Link]
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Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine (CN107011254B). (Precursor synthesis).[3] Retrieved from
